![molecular formula C29H25FN4O2S B2768636 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 2034274-90-1](/img/structure/B2768636.png)
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O2S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the kinase activity of threonine tyrosine kinase (ttk) and rho-associated coiled-coil containing protein kinase (rock) . These kinases play crucial roles in cell division and smooth muscle contraction, respectively.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity. This results in the disruption of the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
The inhibition of TTK and ROCK kinases affects several biochemical pathways. TTK inhibition can lead to chromosome missegregation and aneuploidy . ROCK inhibition can lead to changes in cell morphology and migration . These changes can have significant effects on the proliferation and survival of cells.
Pharmacokinetics
Similar compounds have demonstrated good oral bioavailability .
Result of Action
The result of the compound’s action is the suppression of the proliferation of a panel of human cancer cell lines . This is likely due to the disruption of normal cell division processes caused by the inhibition of TTK and ROCK kinases.
Biologische Aktivität
The compound 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound's structure is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its role in various biological processes. The synthesis typically involves multiple steps including the formation of the pyrrolo ring and subsequent functionalization to introduce the thio and acetamide groups. Recent studies have emphasized the importance of structural modifications in enhancing biological activity and selectivity against specific targets.
Table 1: Summary of Structural Features
Feature | Description |
---|---|
Core Structure | Pyrrolo[3,2-d]pyrimidine |
Substituents | 4-Ethylphenyl, 5-Fluoro-2-methylphenyl |
Functional Groups | Thio group, Acetamide |
Anticancer Properties
Recent research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, halogenated analogues have shown potent antiproliferative effects across various cancer cell lines with EC50 values ranging from 0.014 to 14.5 μM. These compounds often induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting alternative mechanisms of action such as DNA damage response pathways .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Pyrrolo[3,2-d]pyrimidines have been reported to inhibit enzymes such as tubulin and kinases involved in cancer progression .
- Selective Targeting : Some derivatives selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. For example, specific compounds have demonstrated up to 493-fold increased efficacy against HCC827 cells with EGFR mutations compared to normal cells .
- Pharmacokinetic Profiles : Studies indicate that modifications to the pyrrole moiety can enhance metabolic stability and reduce toxicity while maintaining biological efficacy .
Case Studies
Several case studies highlight the potency and selectivity of pyrrolo[3,2-d]pyrimidine derivatives:
- Case Study 1 : A derivative demonstrated IC50 values of 0.21 nM against T790M mutant EGFR while showing significantly higher IC50 values (22 nM) for wild-type EGFR, indicating a promising therapeutic window for targeted therapy .
- Case Study 2 : Another study illustrated that a modified pyrrolo[3,2-d]pyrimidine exhibited a maximum tolerated dose (MTD) of 40 mg/kg in mouse models while retaining low toxicity across various human cancer cell lines .
Table 2: Summary of Biological Activity Data
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
The compound's core structure has been associated with various biological activities, particularly in the context of cancer treatment and other therapeutic areas. The presence of the thio group and acetamide moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine structures can exhibit anticancer properties. For instance, derivatives of this class have shown efficacy against various cancers, including lymphoma and solid tumors. The mechanism often involves inhibition of specific enzymes or pathways crucial for tumor growth and survival, such as mTOR signaling pathways .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, studies on similar compounds have shown that they can inhibit dihydrofolate reductase (DHFR), a target in cancer chemotherapy . This inhibition can lead to decreased proliferation of cancer cells.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The synthetic route may include:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : This involves cyclization reactions that construct the central ring structure.
- Introduction of Functional Groups : The thio group and acetamide functionalities are introduced through nucleophilic substitution reactions.
- Final Modifications : Fluorination or other modifications to enhance biological activity or solubility may be performed.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to specific proteins or enzymes.
- Cell Line Studies : Testing the compound's effects on various cancer cell lines to assess its cytotoxicity and mechanism of action.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
Study | Compound | Target | Findings |
---|---|---|---|
Pyrido[2,3-d]pyrimidines | DHFR | Showed significant inhibition in vitro | |
Pyrrolo[3,2-d]pyrimidine derivatives | Cancer cell lines | Induced apoptosis in resistant cell lines |
These findings highlight the potential of pyrrolo[3,2-d]pyrimidine-based compounds in therapeutic applications.
Eigenschaften
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCWDGZHCGSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.